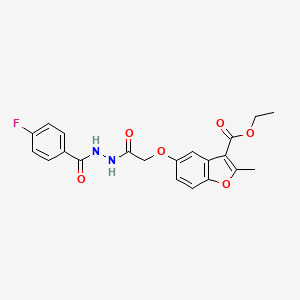

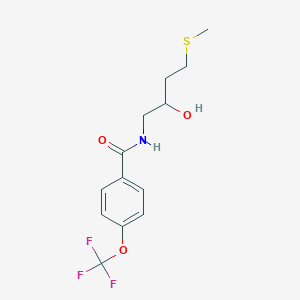

2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine derivatives, which this compound is a part of, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Scientific Research Applications

Versatile Fluorophore-Based Nicotinonitriles

A study by Hussein, El Guesmi, and Ahmed (2019) developed a simple and effective protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This synthesis utilized a domino four-component condensation reaction, yielding compounds with strong blue-green fluorescence emission, which could find applications in materials science due to their pronounced emission spectra (Hussein, El Guesmi, & Ahmed, 2019).

Synthesis and Herbicidal Activity of Piperidinone Derivatives

Fu et al. (2021) designed and synthesized a series of substituted aryl-formyl piperidinone derivatives, demonstrating potential as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds, including potent candidate I-9, exhibited significant herbicidal activity, indicating their utility in developing green HPPD inhibitors for agriculture (Fu et al., 2021).

Anti-Arrhythmic Activity of Piperidine-Based Derivatives

Abdel‐Aziz et al. (2009) explored the synthesis and anti-arrhythmic activity of several piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these newly synthesized compounds showed significant anti-arrhythmic activity, suggesting their potential for medical application in treating cardiac arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Glycosidic Linkage Formation

Crich and Smith (2001) introduced a powerful, metal-free thiophile combining 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride for activating thioglycosides. This method efficiently generates glycosides from glycosyl triflates, showcasing a novel application in glycosidic linkage formation and potential implications in synthetic chemistry (Crich & Smith, 2001).

properties

IUPAC Name |

2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c20-19(21,22)28-16-5-3-13(4-6-16)18(26)25-10-7-15(8-11-25)27-17-14(12-23)2-1-9-24-17/h1-6,9,15H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBAIJJTUIYXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)

![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)

![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)

![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)

![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)

![2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2963747.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2963753.png)

![6-Chloro-N-(2-methoxyethyl)-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine](/img/structure/B2963756.png)